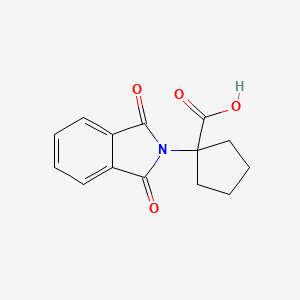

1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid

説明

1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid is a structurally complex organic compound featuring a cyclopentane ring fused with a 1,3-dioxoisoindole moiety and a carboxylic acid group. The 1,3-dioxoisoindole group contributes to its electron-deficient aromatic character, while the carboxylic acid enhances polarity and hydrogen-bonding capacity. This combination makes the compound a versatile intermediate in medicinal chemistry and materials science, particularly in synthesizing bioactive molecules or metal-organic frameworks . Its molecular formula is C₁₆H₁₃NO₄, with a molecular weight of 283.28 g/mol (exact mass inferred from analogs in ).

特性

IUPAC Name |

1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-11-9-5-1-2-6-10(9)12(17)15(11)14(13(18)19)7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGDAJNZNPBPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291878 | |

| Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51971-46-1 | |

| Record name | NSC78869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy Overview

The synthesis of 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid generally involves:

- Preparation of the cyclopentane-1-carboxylic acid or its derivatives.

- Introduction of the phthalimide (1,3-dioxoisoindolyl) group through nucleophilic substitution or condensation reactions.

- Functional group manipulations to achieve the final carboxylic acid functionality.

This compound combines a cyclic imide (phthalimide) with a cyclopentane ring bearing a carboxylic acid substituent, requiring careful control of reaction conditions to preserve both functional groups.

The cyclopentane-1-carboxylic acid core can be synthesized through several well-documented routes. A key reference for cyclopentane dicarboxylic acids provides insight into efficient cyclization and functionalization methods:

Perkin’s method and modifications : Starting from diethyl malonate and 1,3-dibromopropane, tetraethyl pentane-1,1,5,5-tetracarboxylate is synthesized, which upon cyclization and hydrolysis yields cyclopentane dicarboxylic acids. Modifications to reaction times, reagent ratios, and hydrolysis conditions have improved yields from an original 7.4% to approximately 67% overall yield for trans-cyclopentane-1,2-dicarboxylic acid, a closely related compound.

Fuson and Cole’s method : Starting from pimelic acid, a multi-step sequence involving bromination, esterification, cyclization with sodium cyanide, and hydrolysis yields trans-cyclopentane-1,2-dicarboxylic acid with an overall yield of about 57%.

Brenner’s method : Bromination of 2-carboethoxycyclohexanone followed by alkaline hydrolysis leads to cyclopentane dicarboxylic acid derivatives in yields around 67%, but with more expensive starting materials.

These methods provide a foundation for preparing the cyclopentane ring with carboxylic acid functionality, which is a critical intermediate for further functionalization to the target compound.

Introduction of the Phthalimide Group

The phthalimide moiety (1,3-dioxoisoindol-2-yl group) is typically introduced via nucleophilic substitution reactions involving phthalimide or its derivatives:

Gabriel synthesis approach : Phthalimide anion acts as a nucleophile to displace halides on alkyl halides, forming N-substituted phthalimides. For cyclopentane derivatives, halogenated cyclopentane carboxylates can be reacted with potassium phthalimide to form the N-phthalimido cyclopentane carboxylate intermediate.

Direct condensation : In some cases, cyclopentane-1-carboxylic acid derivatives with amino functionalities can be cyclized with phthalic anhydride to form the phthalimide ring directly.

This step requires controlled conditions to avoid hydrolysis or side reactions, often employing polar aprotic solvents and moderate temperatures.

Representative Preparation Method for this compound

A plausible synthetic route, integrating the above strategies, is as follows:

This sequence balances efficiency and practicality, leveraging well-established organic reactions.

Research Findings and Optimization Notes

The first step (cyclopentane ring formation) is crucial; using excess diethyl malonate and controlling the addition rate of 1,3-dibromopropane improves the yield of tetraethyl pentane tetracarboxylate intermediate.

The phthalimide substitution step benefits from polar aprotic solvents like dimethylformamide (DMF) to enhance nucleophilicity and reaction rate, with reaction times optimized between 12 to 24 hours for complete conversion.

Hydrolysis conditions must be mild enough to preserve the phthalimide ring while converting esters to acids; typically, aqueous NaOH followed by acidification with dilute HCl is effective.

Purification often involves recrystallization from water or aqueous alcohols, yielding a white crystalline solid with characteristic melting points consistent with the target compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Overall Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Modified Perkin’s method + Phthalimide substitution | Diethyl malonate, 1,3-dibromopropane, potassium phthalimide | Alkylation, cyclization, nucleophilic substitution, hydrolysis | ~50-60 (estimated) | Readily available reagents, scalable | Multi-step, requires careful control |

| Fuson and Cole’s multi-step from pimelic acid | Pimelic acid, thionyl chloride, bromination agents | Acyl chloride formation, bromination, esterification, cyclization, hydrolysis | ~57 | Uses inexpensive starting material | Time-consuming, multiple steps |

| Brenner’s method | 2-carboethoxycyclohexanone, bromination | Bromination, Favorskii rearrangement, hydrolysis | ~67 | Good yield | Expensive starting material, complex steps |

化学反応の分析

1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by different atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Key Findings :

- Cyclopropane analogs (e.g., ) exhibit higher reactivity due to ring strain, making them suitable for kinetic-controlled reactions .

- Cyclohexane derivatives (e.g., ) show improved pharmacokinetic profiles in drug design due to reduced metabolic degradation .

Substituent Effects on the Aromatic Moiety

The electronic nature and position of substituents on the dioxoisoindole or aryl groups significantly influence biological activity and synthetic utility:

Key Findings :

- Electron-withdrawing groups (e.g., -F in ) enhance binding to polar enzyme active sites .

- Methoxy groups () improve membrane permeability but may reduce aqueous solubility .

Stereochemical and Functional Group Variations

Stereochemistry and additional functional groups further differentiate analogs:

Key Findings :

- Cis/trans isomerism () drastically alters physical properties and synthetic pathways .

- Amino groups () introduce nucleophilic sites for further derivatization .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Select Analogs

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 283.28 | 1.8 | 2.1 (DMSO) |

| 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid derivative | 295.27 | 2.3 | 1.5 (DMSO) |

| 2'-Cyclohexyl-spiro[cyclopentane-isoquinoline]-4'-carboxylic acid | 327.42 | 3.1 | 0.3 (DMSO) |

Note: Data extrapolated from analogs in .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a two-step approach:

Cyclopentane Core Formation : Use cyclopentane-1-carboxylic acid derivatives as starting materials. For example, cyclopentane-1-carboxylic acid esters can undergo nucleophilic substitution with isoindole-1,3-dione derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dioxoisoindol moiety .

Carboxylic Acid Activation : Hydrolysis of the ester group using aqueous NaOH or LiOH in THF/water mixtures ensures the final carboxylic acid functionality.

- Purity Optimization : Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) and final products using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the cyclopentane backbone (δ ~1.5–2.5 ppm for cyclopentane protons) and isoindol-1,3-dione aromatic signals (δ ~7.6–8.2 ppm). The carboxylic acid proton may appear as a broad peak at δ ~12–13 ppm in DMSO-d6 .

- FTIR : Look for carbonyl stretches at ~1700–1780 cm⁻¹ (carboxylic acid and isoindol-1,3-dione C=O) and N-H stretches (if present) at ~3200 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₁₄H₁₁NO₄ requires [M+H]⁺ = 266.0817) .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a face shield during bulk handling .

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the cyclopentane and isoindol-1,3-dione moieties.

- Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDBe) to predict binding affinities for enzymes like cyclooxygenase or histone deacetylases .

- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability based on the compound’s logP (~1.5–2.5) and topological polar surface area (~80 Ų) .

Q. How should researchers address contradictory results in pharmacological assays (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., viability assays) methods.

- Compound Integrity : Re-analyze batch purity via LC-MS to rule out degradation products.

- Buffer Conditions : Test activity under varying pH (6.5–7.5) and ionic strength to identify assay-specific artifacts .

Q. What strategies are effective for stereochemical analysis of cyclopentane derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .

- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol, 90:10) with UV detection at 254 nm .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm stereochemistry .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Methodological Answer :

- Simulated Gastric Fluid (SGF) : Incubate at 37°C in 0.1 M HCl (pH 1.2) for 2 hours. Monitor degradation via LC-MS.

- Plasma Stability : Mix with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and analyze supernatant for intact compound .

- Light Sensitivity : Expose to UV light (365 nm) for 24 hours and track photodegradation using TLC or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。